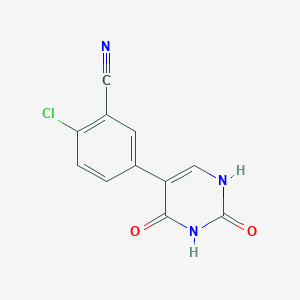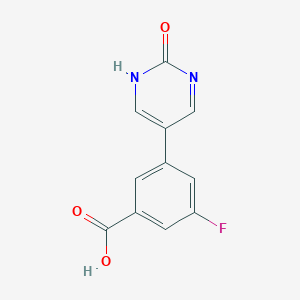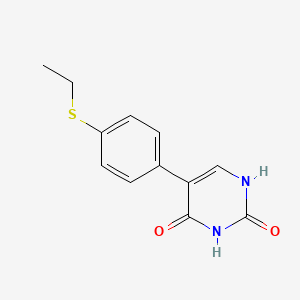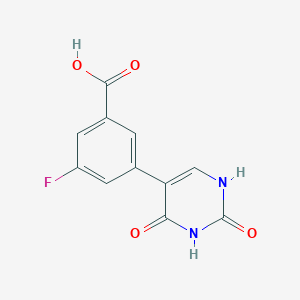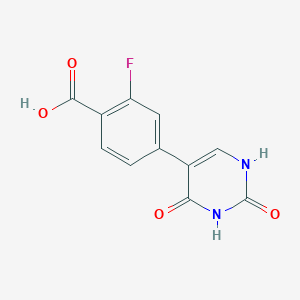
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine (5-CFDP) is a small molecule that is of great interest to the scientific community due to its potential applications in a variety of fields. 5-CFDP is a fluorinated derivative of the naturally occurring pyrimidine nucleoside uridine and has a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is believed that 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% exerts its effects by binding to the active site of PDE4, which is an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By binding to the active site of PDE4, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% inhibits the breakdown of cAMP, resulting in an increase in the levels of cAMP in the cell. This increase in cAMP levels is thought to be responsible for the biological effects of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%.
Biochemical and Physiological Effects
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of cancer cell lines, as well as induce apoptosis in these cells. It has also been found to inhibit the growth of fungal and bacterial cells. In addition, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to have anti-inflammatory and anti-oxidant effects in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is a useful compound for laboratory experiments due to its wide range of biological activities. It is relatively easy to synthesize and can be used in a variety of cell culture experiments. However, there are some limitations to its use. For example, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is not very stable in solution and can degrade over time. In addition, it is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% are vast and there are many future directions for research. One potential future direction is the development of new derivatives of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% with improved biological activity. Another potential future direction is the investigation of the effects of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% on other biological processes such as inflammation and oxidative stress. Additionally, further research could be done to investigate the potential of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as an antiviral and antifungal agent. Finally, further research could be done to investigate the potential of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as a drug for the treatment of cancer and other diseases.
Synthesemethoden
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized from uridine by a two-step process. First, the uridine is reacted with 4-fluoro-3-chlorobenzoyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-fluoro-3-chlorobenzoyluridine. The second step involves the reaction of 4-fluoro-3-chlorobenzoyluridine with 2,4-dihydroxybenzoic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of 5-(4-carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine (5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%).
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% are numerous and varied. It has been used in research studies to investigate the effects of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% on a variety of biological processes such as cell growth, apoptosis, and differentiation. It has also been used to study the effectiveness of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as an inhibitor of the enzyme phosphodiesterase-4 (PDE4). In addition, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in research studies to investigate its potential as an antifungal and antiviral agent.
Eigenschaften
IUPAC Name |
4-(2,4-dioxo-1H-pyrimidin-5-yl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-8-3-5(1-2-6(8)10(16)17)7-4-13-11(18)14-9(7)15/h1-4H,(H,16,17)(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQUDXOSEYEQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)NC2=O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyrimidine, 95%](/img/structure/B6385639.png)






